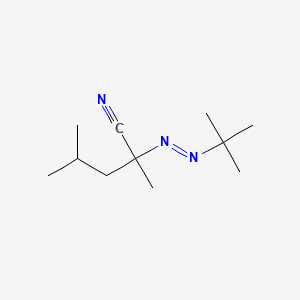
5-Acetamido-2-chloro-4-sulfobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetamido-2-chloro-4-sulfobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an acetamido group, a chloro substituent, and a sulfonic acid group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-chloro-4-sulfobenzoic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often involve the use of chlorosulfonic acid and phosphorus pentachloride as chlorinating agents . The process can be optimized by adjusting the molar ratios and reaction temperatures to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorosulfonation processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Environmental considerations, such as minimizing the use of hazardous reagents and managing waste, are also important in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-chloro-4-sulfobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Acylation and Alkylation: The acetamido group can be modified through acylation or alkylation reactions.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide ions or amines, can be used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.
Acylating Agents: Such as acetic anhydride, can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Acetamido-2-chloro-4-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes and pigments due to its sulfonic acid group.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-chloro-4-sulfobenzoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The acetamido group can form hydrogen bonds with amino acid residues, while the sulfonic acid group can participate in ionic interactions .
Comparison with Similar Compounds
Similar Compounds
5-Acetamido-2-hydroxy benzoic acid: Similar structure but with a hydroxy group instead of a chloro group.
4-Acetamido-2-chloro benzoic acid: Lacks the sulfonic acid group.
2-Chloro-4-sulfobenzoic acid: Lacks the acetamido group.
Uniqueness
5-Acetamido-2-chloro-4-sulfobenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetamido and sulfonic acid groups allows for diverse applications in various fields.
Properties
CAS No. |
66608-21-7 |
|---|---|
Molecular Formula |
C9H8ClNO6S |
Molecular Weight |
293.68 g/mol |
IUPAC Name |
5-acetamido-2-chloro-4-sulfobenzoic acid |
InChI |
InChI=1S/C9H8ClNO6S/c1-4(12)11-7-2-5(9(13)14)6(10)3-8(7)18(15,16)17/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16,17) |
InChI Key |
VEPOZWJTGLVFEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(=O)O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)


